molecular formula C6H10N2O B063954 7-Amino-5-azaspiro[2.4]heptan-4-one CAS No. 185421-97-0

7-Amino-5-azaspiro[2.4]heptan-4-one

Cat. No.: B063954
CAS No.: 185421-97-0
M. Wt: 126.16 g/mol
InChI Key: JUQKPJZQWJJXMO-UHFFFAOYSA-N
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Description

7-Amino-5-azaspiro[2.4]heptan-4-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a seven-membered azepane ring and a four-membered cyclobutane ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Synthetic Routes and Reaction Conditions:

    Cyclization Reaction: One common method for synthesizing this compound involves the cyclization of a suitable precursor. For example, starting from a linear precursor containing an amino group and a ketone, cyclization can be induced under acidic or basic conditions to form the spirocyclic structure.

    Reductive Amination: Another approach involves the reductive amination of a ketone precursor with an amine, followed by cyclization to form the spirocyclic compound. This method typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of green solvents are potential strategies to enhance the efficiency and sustainability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically at the amino group, to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form various reduced analogs, depending on the specific conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation: Oxo derivatives such as ketones and aldehydes.

    Reduction: Reduced analogs with varying degrees of hydrogenation.

    Substitution: Substituted derivatives with various functional groups introduced at the amino position.

Scientific Research Applications

7-Amino-5-azaspiro[2.4]heptan-4-one has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile building block for the synthesis of complex molecules, including spirocyclic compounds and heterocycles.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and infectious diseases.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 7-Amino-5-azaspiro[2.4]heptan-4-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The compound can interact with molecular targets such as enzymes, receptors, and ion channels, influencing various biochemical pathways. The spirocyclic structure provides a unique conformational rigidity that can enhance binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

    7-Amino-5-azaspiro[2.4]heptan-4-one derivatives: Compounds with different substituents at the amino or ketone positions.

    Spirocyclic amines: Other spirocyclic compounds with similar structural features but different ring sizes or heteroatoms.

    Azepane derivatives: Compounds containing the azepane ring but lacking the spirocyclic structure.

Uniqueness: this compound is unique due to its spirocyclic structure, which imparts distinct physicochemical properties and biological activities. The rigidity and three-dimensional shape of the spiro junction can enhance the compound’s interaction with biological targets, making it a valuable scaffold in drug discovery and development.

Properties

IUPAC Name

7-amino-5-azaspiro[2.4]heptan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c7-4-3-8-5(9)6(4)1-2-6/h4H,1-3,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQKPJZQWJJXMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C(CNC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

An autoclave was charged with 1.0 g of 1-(1-amino-1-cyanomethyl)-1-ethoxycarbonylcyclopropane, 0.4 ml of Raney nickel and 4.0 ml of ammonia-saturated ethanol, and the contents were stirred at 80° C. for 4 hours in an atmosphere of hydrogen under a pressure of 20 kg/cm2. After completion of the reaction, the catalyst was removed by filtration and the resulting filtrate was concentrated under a reduced pressure to obtain 692 mg (92%) of the title compound in the form of colorless crystals. The thus obtained product was recrystallized from ethyl acetate and diethyl ether and used as a sample for analyses.
Name
1-(1-amino-1-cyanomethyl)-1-ethoxycarbonylcyclopropane
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
7-Amino-5-azaspiro[2.4]heptan-4-one

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